3,6-dibromo-1-chloro-9H-carbazole
Overview
Description
3,6-Dibromo-1-chloro-9H-carbazole is a halogenated derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, including organic electronics and photonics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dibromo-1-chloro-9H-carbazole typically involves the bromination and chlorination of carbazole. One common method includes the bromination of carbazole at the 3 and 6 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride. The chlorination at the 1 position can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-1-chloro-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form carbazole-3,6-dione or reduction to form 3,6-dibromo-9H-carbazole
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products
Substitution Products: Various substituted carbazoles depending on the nucleophile used.
Oxidation Products: Carbazole-3,6-dione.
Reduction Products: 3,6-Dibromo-9H-carbazole
Scientific Research Applications
3,6-Dibromo-1-chloro-9H-carbazole has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent optoelectronic properties.
Photoconductors: Employed in photoconductive materials for imaging and sensing applications.
Pharmaceuticals: Investigated for potential use in drug development due to its unique structural properties.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 3,6-dibromo-1-chloro-9H-carbazole involves its interaction with molecular targets through its halogenated functional groups. These interactions can lead to changes in electronic properties, making it useful in optoelectronic applications. The compound’s ability to undergo various chemical reactions also allows it to be modified for specific applications, enhancing its versatility .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dibromo-9H-carbazole
- 3,6-Dichloro-9H-carbazole
- 3,6-Dibromo-2,7-dimethoxy-9H-carbazole .
Uniqueness
3,6-Dibromo-1-chloro-9H-carbazole is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and electronic properties. This combination allows for more diverse chemical modifications and applications compared to compounds with only bromine or chlorine substitutions .
Properties
IUPAC Name |
3,6-dibromo-1-chloro-9H-carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2ClN/c13-6-1-2-11-8(3-6)9-4-7(14)5-10(15)12(9)16-11/h1-5,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQSEJWPKDJYSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2)C(=CC(=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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